molecular formula C13H14BrN3O2 B7436824 (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol

Número de catálogo B7436824
Peso molecular: 324.17 g/mol
Clave InChI: UORGUUWRJZHLEA-VXGBXAGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, also known as BIBX1382, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since been extensively researched in both in vitro and in vivo models.

Mecanismo De Acción

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling pathways. This leads to a decrease in cell proliferation and survival, ultimately resulting in reduced tumor growth. (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In animal studies, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to reduce tumor growth and improve survival rates. It has also been shown to have potential applications in neurological disorders, such as Alzheimer's disease, by reducing amyloid-beta plaque deposition and improving cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol is its high specificity for EGFR, making it a valuable tool for studying the role of EGFR in various diseases. However, its potency and selectivity can also be a limitation, as it may not be effective against all EGFR mutations or in all types of cancer. Additionally, its high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.

Direcciones Futuras

There are several potential future directions for research on (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, including:
1. Combination therapy: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be used in combination with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Targeting other receptors: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be modified to target other receptors in addition to EGFR, expanding its potential therapeutic applications.
3. Development of analogs: Analogues of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be synthesized to improve its potency, selectivity, and pharmacokinetic properties.
4. Clinical trials: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be tested in clinical trials to evaluate its safety and efficacy in humans, potentially leading to its approval as a therapeutic agent.
In conclusion, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity for EGFR and anti-inflammatory effects make it a valuable tool for studying the role of EGFR in cancer and other diseases. While there are limitations to its use, ongoing research and development may lead to the discovery of new applications and improved versions of the molecule.

Métodos De Síntesis

The synthesis of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol involves several steps, including the reaction of 6-bromoquinazoline with an amino alcohol, followed by the addition of a protecting group and subsequent deprotection to yield the final product. The synthesis has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Aplicaciones Científicas De Investigación

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer. By inhibiting EGFR, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to reduce tumor growth and improve survival rates in animal models.

Propiedades

IUPAC Name

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c14-8-1-2-10-9(5-8)13(16-7-15-10)17-11-3-4-19-6-12(11)18/h1-2,5,7,11-12,18H,3-4,6H2,(H,15,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORGUUWRJZHLEA-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC2=NC=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1NC2=NC=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.